2,2-Dimethylpentanoic acid

Catalog No.
S597641
CAS No.
1185-39-3
M.F
C7H14O2
M. Wt
130.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethylpentanoic acid

CAS Number

1185-39-3

Product Name

2,2-Dimethylpentanoic acid

IUPAC Name

2,2-dimethylpentanoic acid

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-4-5-7(2,3)6(8)9/h4-5H2,1-3H3,(H,8,9)

InChI Key

ZRYCZAWRXHAAPZ-UHFFFAOYSA-N

SMILES

CCCC(C)(C)C(=O)O

Synonyms

2,2-dimethylvalerate, 2,2-dimethylvaleric acid, 2,2-dimethylvaleric acid, copper (+2) salt, 2,2-dimethylvaleric acid, lithium salt

Canonical SMILES

CCCC(C)(C)C(=O)O

Occurrence and Natural Sources:

2,2-Dimethylpentanoic acid, also known as alpha,alpha-dimethylvaleric acid or neoheptanoic acid, is a naturally occurring branched-chain fatty acid. It has been identified in various plants, including the tobacco plant (Nicotiana tabacum) [].

Potential Biological Activities:

Limited research suggests that 2,2-dimethylpentanoic acid might possess some biological activities, although further investigation is needed to confirm these findings and understand the underlying mechanisms.

  • Antimicrobial activity: Studies have shown that 2,2-dimethylpentanoic acid, along with other branched-chain fatty acids, exhibits weak antimicrobial activity against certain bacterial and fungal strains []. However, the specific mechanisms of action and potential applications require further exploration.

Research Applications:

,2-Dimethylpentanoic acid, due to its unique structure and potential biological activities, might be used in various scientific research applications, though more research is necessary to establish its efficacy and safety:

  • Metabolic studies: As a branched-chain fatty acid, 2,2-dimethylpentanoic acid could be employed in studies investigating branched-chain fatty acid metabolism and its role in various physiological processes [].
  • Drug discovery: The potential antimicrobial activity of 2,2-dimethylpentanoic acid warrants further investigation to explore its potential as a lead compound for developing novel antimicrobial agents []. However, extensive research is needed to assess its efficacy, safety, and potential for drug development.

2,2-Dimethylpentanoic acid is characterized by a branched structure that includes a carboxylic acid functional group. It appears as a colorless to light yellow liquid with a density of approximately 0.918 g/mL at 20 °C and a boiling point ranging from 200 to 205 °C . The compound has a melting point estimated at -55.77 °C and exhibits a flash point of 200 °C . Its pKa value is around 4.969, indicating moderate acidity .

The chemical behavior of 2,2-dimethylpentanoic acid includes typical reactions associated with carboxylic acids. It can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Losing carbon dioxide under certain conditions.
  • Reduction: Converting to alcohols when treated with reducing agents.

One notable synthetic route involves the reaction of formaldehyde with cyanate to yield the acid . Another method includes the hydrolysis of the product formed from the reaction of 2-chloro-2-methylpentane with sodium cyanide .

The synthesis of 2,2-dimethylpentanoic acid can be achieved through several methods:

  • From Formaldehyde and Cyanate: A common preparation method involves reacting formaldehyde with cyanate .
  • From 2-Chloro-2-methylpentane: Another method includes treating 2-chloro-2-methylpentane with sodium cyanide followed by hydrolysis .

These methods highlight the versatility in synthesizing this compound from readily available precursors.

Interaction studies involving 2,2-dimethylpentanoic acid typically focus on its reactivity with other chemical species rather than biological interactions. Its behavior in various solvents and its stability under different conditions are crucial for applications in synthesis and industrial processes.

Several compounds share structural similarities with 2,2-dimethylpentanoic acid. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
3-Methylvaleric AcidC6H12O2One less carbon; branched structure
4-Methylvaleric AcidC6H12O2Similar structure; different branching
Pentanoic AcidC5H10O2Straight-chain structure

Uniqueness: The distinguishing feature of 2,2-dimethylpentanoic acid lies in its branched structure which provides unique physical properties (like lower melting point) compared to its straight-chain counterparts.

Traditional Synthetic Routes

The Koch reaction represents one of the most industrially significant methods for producing 2,2-dimethylpentanoic acid. This reaction forms carbon-carbon bonds through the interaction of alkenes with carbon monoxide and water in the presence of strong acids. The Koch reaction is particularly valuable for producing tertiary carboxylic acids like 2,2-dimethylpentanoic acid, which are often challenging to synthesize through other means.

A synthetic approach using n-propyliodide has also been documented. In this method, n-propyliodide (14.3 ml, 140 mmol) is added dropwise to a reaction mixture while stirring continues with ice bath cooling. The precise temperature control during this addition is critical for maximizing yield and minimizing side reactions.

Interestingly, certain seemingly straightforward approaches fail in the synthesis of 2,2-dimethylpentanoic acid. For example, attempting to react 2-chloro-2-methylpentane with sodium cyanide (NaCN) followed by hydrolysis does not produce the desired product. This failure occurs because the nucleophile (CN⁻) cannot attack the tertiary carbon center through an SN2 mechanism due to significant steric hindrance. The tertiary carbon, surrounded by two methyl groups and a propyl group, creates substantial steric crowding that prevents the backside attack required for SN2 reactions.

Table 1: Physical and Chemical Properties of 2,2-Dimethylpentanoic Acid

PropertyValue
CAS Number1185-39-3
Molecular FormulaC₇H₁₄O₂
Molecular Weight130.18 g/mol
Physical StateClear liquid, colorless to light yellow
Boiling Point200-205°C
Melting Point-55.77°C (estimated)
Density0.918 g/mL at 20°C
Refractive Indexn20/D 1.422
pKa4.969 (25°C)
Flash Point200-205°C
Vapor Pressure0.0889 mmHg at 25°C

XLogP3

2.1

UNII

95233IS466

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1185-39-3

Wikipedia

2,2-dimethylvaleric acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]

Dates

Modify: 2023-08-15

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